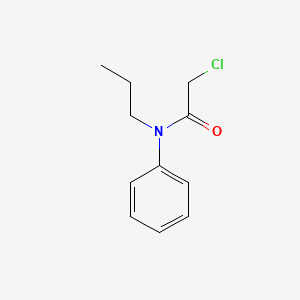

2-chloro-N-phenyl-N-propylacetamide

Beschreibung

Eigenschaften

CAS-Nummer |

2567-52-4 |

|---|---|

Molekularformel |

C11H14ClNO |

Molekulargewicht |

211.69 g/mol |

IUPAC-Name |

2-chloro-N-phenyl-N-propylacetamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI-Schlüssel |

JODDYISEVBVLSB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(C1=CC=CC=C1)C(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Chloroacetyl chloride reacts with N-phenyl-N-propylamine in toluene at 30–50°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. The general reaction is:

Key parameters:

Optimized Protocol

-

Dissolve N-phenyl-N-propylamine (0.1 mol) in 150 L toluene.

-

Add chloroacetyl chloride (0.13 mol) and TEA (0.13 mol) dropwise at 30°C.

-

Stir for 6–12 hours, then wash with water to remove TEA·HCl.

-

Concentrate the organic phase and purify via silica-gel chromatography (petroleum ether:ethyl acetate = 10:1).

Multi-Step Synthesis from Aniline

For scenarios where N-phenyl-N-propylamine is unavailable, a two-step synthesis starting from aniline is employed.

Step 1: Synthesis of N-Phenyl-N-propylamine

Aniline undergoes alkylation with 1-bromopropane in the presence of KCO:

Conditions :

Step 2: Acylation with Chloroacetyl Chloride

Follow the direct acylation protocol (Section 1.2).

Comparative Analysis of Methods

Purification and Characterization

Post-synthesis purification typically involves:

Characterization Data :

-

H NMR (CDCl): δ 7.3–7.5 (m, 5H, Ar-H), 3.4–3.6 (m, 2H, N-CH), 1.5–1.7 (m, 2H, CH), 0.9–1.1 (t, 3H, CH).

Industrial-Scale Considerations

Large-scale production (e.g., 0.1 kmole batches) uses:

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Chlor-N-Phenyl-N-propylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Nucleophile Substitution: Die Chlor-Gruppe kann durch andere Nucleophile ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Amide oder andere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Amine oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

Nucleophile Substitution: Bildung von substituierten Amiden.

Oxidation: Bildung von Carbonsäuren oder anderen oxidierten Derivaten.

Reduktion: Bildung von primären oder sekundären Aminen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-N-Phenyl-N-propylacetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Die genauen molekularen Zielstrukturen und beteiligten Pfade müssten durch detaillierte experimentelle Studien aufgeklärt werden.

Wirkmechanismus

The mechanism of action of 2-chloro-N-phenyl-N-propylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Reactivity

- 2-Chloro-N-phenylacetamide (NPCA) : The crystal structure of NPCA () reveals antiparallel alignment of N–H and C=O bonds, with syn alignment of C–Cl and C=O bonds. The dihedral angle between the amide group and phenyl ring is 16.0°, indicating moderate conjugation disruption. Hydrogen bonding (N–H⋯O) stabilizes the crystal lattice .

Steric and Functional Group Modifications

- Herbicide Derivatives :

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): The methoxymethyl group increases hydrophilicity, while the 2,6-diethylphenyl group provides steric hindrance, enhancing herbicidal activity .

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide): The propoxyethyl chain improves soil mobility, critical for pre-emergent herbicides .

- Oxadiazole-Containing Analog : 2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide incorporates a heterocyclic oxadiazole ring, which may enhance bioactivity (e.g., insecticidal or antifungal properties) due to increased π-π stacking and hydrogen-bonding capabilities .

Electronic Effects of Nitro and Halogen Substituents

- However, nitro groups may reduce photostability compared to halogenated analogs .

- Diisopropylphenyl Analog : 2-Chloro-N-(2,6-diisopropyl-phenyl)-acetamide () demonstrates how bulky substituents (diisopropyl groups) enhance steric shielding of the amide bond, possibly delaying hydrolysis in environmental or biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting chloroacetyl chloride with N-phenyl-N-propylamine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction progress is monitored via TLC, and purification is achieved through recrystallization (ethanol/water) or column chromatography .

Q. How can researchers characterize the purity of 2-chloro-N-phenyl-N-propylacetamide post-synthesis?

- Methodological Answer : Purity is assessed using a combination of techniques:

- 1H/13C NMR : Confirms structural integrity by verifying proton environments (e.g., amide NH at δ 8–10 ppm, chloroacetamide CH2 at δ 4–5 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).

- Melting Point : Consistency with literature values indicates purity.

- HPLC/GC-MS : Quantifies impurities (<1% threshold for high-purity standards) .

Q. What safety precautions are necessary when handling 2-chloro-N-phenyl-N-propylacetamide in laboratory settings?

- Methodological Answer : Safety protocols include:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Storage : Keep in airtight containers at RT, away from moisture and oxidizing agents.

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste streams .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure of 2-chloro-N-phenyl-N-propylacetamide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsion angles. For example:

- Validate intramolecular interactions (e.g., C-H···O) and hydrogen-bonding networks (N-H···O) critical for packing stability.

- Compare experimental data (e.g., dihedral angles between amide and aromatic groups) with computational models to resolve ambiguities. SHELXTL (Bruker AXS version) is particularly robust for small-molecule refinement .

Q. What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) for chloroacetamide derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-Temperature NMR : Suppresses signal splitting caused by slow conformational exchange.

- Crystallographic Validation : SCXRD (e.g., as in ) provides definitive bond geometry to cross-check NMR assignments.

- DFT Calculations : Predict chemical shifts and coupling constants (Gaussian or ORCA software) to match experimental data .

Q. What role do intramolecular hydrogen bonds play in the stability and reactivity of N-phenyl chloroacetamide derivatives?

- Methodological Answer : Intramolecular hydrogen bonds (e.g., C-H···O) reduce conformational flexibility, stabilizing specific rotamers. This impacts reactivity by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.